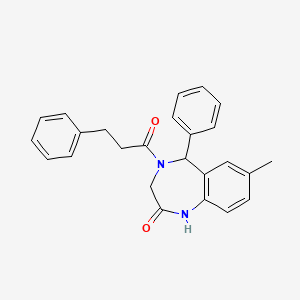

7-methyl-5-phenyl-4-(3-phenylpropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "7-methyl-5-phenyl-4-(3-phenylpropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one" is a derivative of the 1,4-benzodiazepine class, which is a well-known class of compounds with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties. The core structure of benzodiazepines consists of a benzene ring fused to a seven-membered diazepine ring, often with various substituents that modify their pharmacological profile .

Synthesis Analysis

The synthesis of benzodiazepine derivatives typically involves the formation of the diazepine ring through a cyclization reaction. For instance, the synthesis of 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepine-2-one, a closely related compound, has been developed on an industrial scale. The process includes the condensation of 2-methylamine-5-chlorobenzophenone with chloracetyl chloride, followed by cyclization in isopropyl alcohol with urotropin . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied with appropriate modifications to the substituents.

Molecular Structure Analysis

The molecular structure of benzodiazepines can vary, but they often adopt a boat or chair conformation in the diazepine ring. For example, the conformation of 7-chloro-5-phenyl-d5-3(S)-methyldihydro-1,4-benzodiazepin-2-one in solution was determined using NMR and found to adopt a quasi-boat conformation . The molecular structure is crucial as it can influence the interaction with biological targets, such as GABA receptors, and thus the pharmacological activity.

Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including N-dealkylation, hydroxylation, and conjugation, leading to the formation of metabolites. For example, the determination of 7-iodo-1,3-dihydro-1-methyl-5-(2'-fluorophenyl)-2H-1,4-benzodiazepin-2-one and its metabolites in biological samples was achieved using electron capture-gas chromatography, indicating the presence of N-desmethyl and hydroxy metabolites . These reactions are important for understanding the metabolism and elimination of the drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines, such as solubility, melting point, and crystalline structure, can affect their pharmacokinetics and formulation. For instance, the crystal structure of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one was studied using X-ray diffraction, revealing a monoclinic crystal system and the formation of cyclic dimers through NH...O hydrogen bonds . These properties are essential for drug design and development.

科学的研究の応用

Molecular Properties and Synthesis

- A theoretical study explored the molecular properties of benzodiazepine derivatives, including derivatives similar to the specified compound, highlighting their potential as carcinostatic compounds and their biological activity (Abirou et al., 2007).

- Research on the synthesis and crystal structures of related benzodiazepine derivatives has shown different molecular forms resulting from proton migration, affecting their assembly in crystals (Kravtsov et al., 2012).

- The atropodiastereoselective acylation of benzodiazepin-2-ones with specific chlorides has been studied for its selective formation of diastereomers, revealing insights into molecular stability and interactions (Funaki et al., 2022).

Structural and Pharmacological Studies

- Investigations into the structure-activity relationship of the benzodiazepine skeleton have shown how substituents affect pharmacological properties, providing a basis for the design of compounds with desired activities (Sternbach, 1971).

- Synthesis of new fused benzodiazepines has been reported, expanding the library of compounds with potential therapeutic applications (Khodairy, 2005).

- A novel technology for obtaining a closely related benzodiazepine derivative was developed, emphasizing the importance of efficient synthesis methods for pharmaceutical applications (Lyukshenko et al., 2019).

特性

IUPAC Name |

7-methyl-5-phenyl-4-(3-phenylpropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-18-12-14-22-21(16-18)25(20-10-6-3-7-11-20)27(17-23(28)26-22)24(29)15-13-19-8-4-2-5-9-19/h2-12,14,16,25H,13,15,17H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSJDXZHYPYEIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-5-phenyl-4-(3-phenylpropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2551907.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B2551908.png)

![2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride](/img/structure/B2551912.png)